molecular formula C6H8N4O B15350079 2-Cyano-2-imidazolidin-2-ylideneacetamide

2-Cyano-2-imidazolidin-2-ylideneacetamide

Cat. No.: B15350079
M. Wt: 152.15 g/mol
InChI Key: QDSIVSDVRKATAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-imidazolidin-2-ylideneacetamide is a chemical compound with the molecular formula C₅H₆N₄O It is a derivative of imidazolidine and contains a cyano group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2-imidazolidin-2-ylideneacetamide typically involves the reaction of imidazolidine derivatives with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the cyano group.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and efficient production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-2-imidazolidin-2-ylideneacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Cyano-2-imidazolidin-2-ylideneacetamide has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyano-2-imidazolidin-2-ylideneacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the imidazolidine ring play crucial roles in its biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

  • Cyanoacetamide

  • Imidazolidine derivatives

  • Other cyano-containing compounds

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-cyano-2-imidazolidin-2-ylideneacetamide

InChI

InChI=1S/C6H8N4O/c7-3-4(5(8)11)6-9-1-2-10-6/h9-10H,1-2H2,(H2,8,11)

InChI Key

QDSIVSDVRKATAG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C(C#N)C(=O)N)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.